![molecular formula C14H18OS B14375442 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-48-8](/img/structure/B14375442.png)
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a methyl group and a 3-methylphenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 3-Methylphenylsulfanyl Group: The 3-methylphenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol group reacts with a halogenated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexanone: Lacks the 3-methylphenylsulfanyl group, making it less complex and potentially less active in certain applications.
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one: Similar structure but without the additional methyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of both the methyl and 3-methylphenylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89816-48-8 |
|---|---|
Fórmula molecular |
C14H18OS |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-4-3-5-12(8-10)16-14-9-11(2)6-7-13(14)15/h3-5,8,11,14H,6-7,9H2,1-2H3 |
Clave InChI |
ISQSELQPJZVMAG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)C(C1)SC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
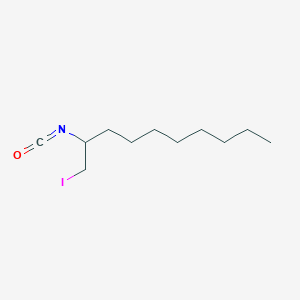
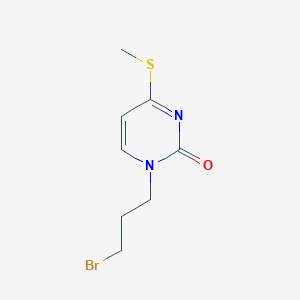
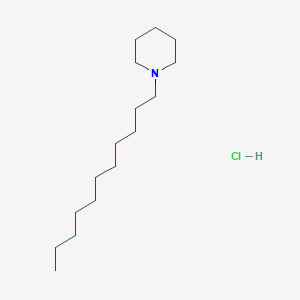
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
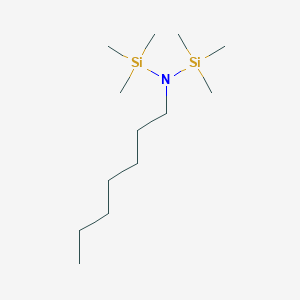

![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

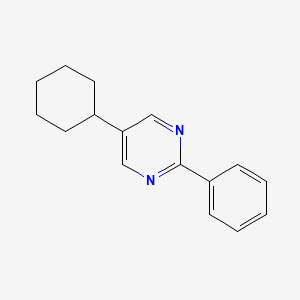

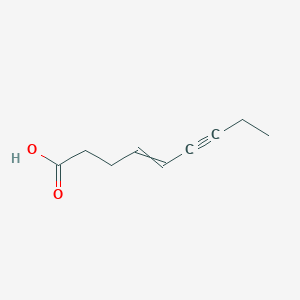
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
